molecular formula C8H9NO2 B154636 5-Deoxypyridoxal CAS No. 1849-49-6

5-Deoxypyridoxal

Cat. No. B154636
CAS RN: 1849-49-6
M. Wt: 151.16 g/mol
InChI Key: SOYIPVHKLPDELX-UHFFFAOYSA-N
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Description

5-Deoxypyridoxal is a derivative of vitamin B6 and is involved in the biosynthesis of pyridoxal 5'-phosphate (PLP), which is an active form of vitamin B6. PLP serves as a cofactor in various enzymatic reactions. The biosynthesis of PLP can occur through two pathways: the deoxyxylulose 5-phosphate-dependent pathway and the deoxyxylulose 5-phosphate-independent pathway. The former pathway involves the conversion of 1-deoxy-D-xylulose (dXP) into PLP, which is essential for the synthesis of vitamin B6 vitamers .

Synthesis Analysis

The synthesis of compounds related to 5-Deoxypyridoxal, such as 1-deoxy-D-xylulose and its 5-phosphate derivative, has been achieved from commercially available precursors. For instance, (-)-2,3-O-isopropylidene-D-threitol was used as a starting material to synthesize 1-deoxy-D-xylulose in a multi-step process with an overall yield of 69%. The corresponding 5-phosphate was obtained through additional steps involving protection, deprotection, and treatment with various reagents to achieve a 58% overall yield .

Molecular Structure Analysis

The molecular structure of enzymes involved in the synthesis of PLP, such as pyridoxine 5'-phosphate synthase (PdxJ), has been elucidated through crystallography. The enzyme's structure in complex with dXP revealed distinct binding sites and different binding states, which are crucial for understanding the enzyme's function and the synthesis of PLP. These structural insights provide a basis for understanding the molecular interactions and conformational changes that facilitate the conversion of substrates into vitamin B6 vitamers .

Chemical Reactions Analysis

The reaction mechanism of PLP synthase, which is involved in the synthesis of PLP, has been studied extensively. The enzyme exhibits a polymorphic synthetic ability, carrying out a complex set of reactions including isomerization, imine formation, ammonia addition, aldol-type condensation, cyclization, and aromatization. These reactions convert C3 and C5 precursors into PLP. The study of the reaction mechanism has revealed key features along the catalytic path, such as the preference for ribose 5-phosphate as the C5 substrate and the identification of a covalent reaction intermediate that primes the enzyme for the acceptance of the triose sugar, leading to the formation of the pyridine ring .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Deoxypyridoxal, they do provide insights into the properties of related compounds and their intermediates. For example, the synthesis of 1-deoxy-D-xylulose and its phosphate derivative involves understanding the reactivity and stability of these compounds during the synthesis process. Additionally, the crystal structure of PdxJ in complex with dXP provides information on the stability and binding properties of the enzyme-substrate complex, which are essential for the enzymatic synthesis of PLP .

Scientific Research Applications

1. Potential Anti-Sickling Agent

5-Deoxypyridoxal has been found to react specifically with the terminal amino groups of the alpha chains of hemoglobin. This reaction increases the oxygen affinity of hemoglobin in both normal and sickle red cells as well as in whole blood. Consequently, the proportion of deoxyhemoglobin, which is responsible for sickling in sickle cell disease, is decreased at venous oxygen tensions. This reduction in sickle cell count suggests the potential of 5-Deoxypyridoxal as an anti-sickling agent (Benesch, Benesch, Edalji, & Suzuki, 1977).

2. Interaction with Steroid Receptors

5-Deoxypyridoxal has been shown to interact with dexamethasone receptors in HeLa S3 cytoplasmic glucocorticoid receptor complexes. This interaction suggests a low-affinity but specific effect of 5-Deoxypyridoxal on the receptor, influencing the binding and dissociation rate of dexamethasone from the receptor. This finding highlights a potential role for 5-Deoxypyridoxal in understanding steroid receptor structure and function (O'Brien & Cidlowski, 1982).

3. Catalysis of Peptide Bond Formation

Research demonstrates that 5-Deoxypyridoxal, in the presence of Cu2+ ions, can catalyze the formation of peptide bonds under mild conditions. This represents a previously undescribed reaction type for vitamin B6 and its analogs and suggests potential applications in biochemical synthesis and understanding vitamin B6 catalysis (Blum, Cunningham, & Thanassi, 1976).

4. Specificity in Vitamin B6 Catalysis

In studies of vitamin B6 model systems, 5-Deoxypyridoxal has been used to understand reaction specificity. The presence of metal ions like Zn2+ and Cu2+ affects the reaction of 5-Deoxypyridoxal, leading to the formation of specific products. This underscores its role in probing the reaction selectivity in vitamin B6 catalysis (Blum & Thanassi, 1977).

properties

IUPAC Name

3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYIPVHKLPDELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171672
Record name 5-Deoxypyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxypyridoxal

CAS RN

1849-49-6
Record name 5-Deoxypyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxypyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Deoxypyridoxal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
519
Citations
JW Thanassi - Biochemistry, 1972 - ACS Publications
… occurring between 5-deoxypyridoxal and -methylaminomalonic acid, NH2C(CH3)(COOH)2. … In addition to these reactions, there is buffer catalysis of the 5deoxypyridoxal-catalyzed …
Number of citations: 10 pubs.acs.org
JW Thanassi - Biochemistry, 1970 - ACS Publications
… 10 µ of 0.1 m 5-deoxypyridoxal in methanol to a temperature-… contained 0.05 ml of 0.05 m 5-deoxypyridoxal in water. The … a reaction solution minus 5-deoxypyridoxal as a control. pH …
Number of citations: 90 pubs.acs.org
YC Chang, RD Scott, DJ Graves - Biochemistry, 1987 - ACS Publications
… A new vitamin B6 analogue, 6-fluoro-5'-deoxypyridoxal (6-FDPL), was synthesized and … Phosphorylase reconstituted with 5'-deoxypyridoxal (DPL) also showed activity in the …
Number of citations: 28 pubs.acs.org
MV Buell, RE Hansen - Journal of the American Chemical Society, 1960 - ACS Publications
… and both cysteine and its ethyl ester have been determined as a function of pH and compared with those found for the same reactions with 5-deoxypyridoxal. The results are …
Number of citations: 154 pubs.acs.org
MA Vázquez, G Echevarría, F Muñoz… - Journal of the …, 1989 - pubs.rsc.org
The formation of Schiff bases between pyridoxal 5′-phosphate (PLP), pyridoxal (PL), 5′-deoxypyridoxal (DPL), and glycine has been investigated as a function of proton …
Number of citations: 39 pubs.rsc.org
JW Thanassi - Biochemistry, 1973 - ACS Publications
… Our purpose in studying the 5-deoxypyridoxalcatalyzed reactions of aminomalonates is to examine the influence of substitution on the a carbon of aminomalonic acid on the course of …
Number of citations: 7 pubs.acs.org
M Blum, JW Thanassi - Bioorganic Chemistry, 1977 - Elsevier
… 5-deoxypyridoxal (III) with α-phenyl-α-aminomalonic acid, (II; R=C 6 H 5 ) leads to the formation of two 5-deoxypyridoxal-… results in an entirely different 5-deoxypyridoxal-derived product, …
Number of citations: 7 www.sciencedirect.com
VM Shanbhag, AE Martell - Inorganic Chemistry, 1990 - ACS Publications
… pyridoxal 5'-phosphate (PLP) 5'-deoxypyridoxal (DPL), phenylglycine and its derivatives, and … B6 derivatives, pyridoxal 5'-phosphate and 5'-deoxypyridoxal, were found to form only 1:1 …
Number of citations: 35 pubs.acs.org
MA Vázquez, F Munoz, J Donoso… - Biochemical …, 1991 - portlandpress.com
We recorded the absorption spectra of the Schiff bases of pyridoxal 5′-phosphate (PLP) and 5′-deoxypyridoxal (DPL) with dodecylamine (DOD) at different pH values. By applying …
Number of citations: 39 portlandpress.com
YC Lee, MJ Nelson, EE Snell - Journal of Biological Chemistry, 1986 - Elsevier
… group of the form of pyridoxal since 4-pyridoxolactone and NADH are the The abbreviations used are: Compound 1, 5-formyl-3-hydroxy-2only products and 5'-deoxypyridoxal is not …
Number of citations: 10 www.sciencedirect.com

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